![molecular formula C8H14O3 B8815587 Ethyl 3-ethoxybut-2-enoate](/img/structure/B8815587.png)
Ethyl 3-ethoxybut-2-enoate
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Overview
Description
Ethyl 3-ethoxybut-2-enoate is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.1950 g/mol . It is also known by other names such as ethyl 3-ethoxy-2-butenoate, ethyl 3-ethoxycrotonate, and ethyl β-ethoxy-crotonate . This compound is characterized by its ester functional group and a double bond in its structure, making it a versatile molecule in organic synthesis.
Preparation Methods
The synthesis of Ethyl 3-ethoxybut-2-enoate can be achieved through various methods. One common synthetic route involves the esterification of 3-ethoxy-2-butenoic acid with ethanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 3-ethoxybut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Ethyl 3-ethoxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-ethoxybut-2-enoate exerts its effects involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases, and the reaction proceeds through a nucleophilic acyl substitution mechanism . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-ethoxybut-2-enoate can be compared with other similar compounds such as:
Ethyl 3-ethoxy-cis-crotonate: Similar in structure but differs in the configuration of the double bond.
Ethyl 3-amino-2-butenoate: Contains an amino group instead of an ethoxy group.
Ethyl 2-butenoate: Lacks the ethoxy group present in this compound.
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and structural features.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-ethoxybut-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
ZOCYCSPSSNMXBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)OCC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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